An In-depth Technical Guide to the Chemical Properties of 2-Hydroxybutanenitrile
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxybutanenitrile. It includes a detailed summary of its core properties, spectroscopic data, and key chemical reactions. Furthermore, this guide presents detailed experimental protocols for the synthesis of 2-hydroxybutanenitrile and its principal chemical transformations. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and experimental workflows, offering a valuable resource for researchers, chemists, and professionals in the field of drug development.
Core Chemical and Physical Properties
2-Hydroxybutanenitrile, also known as propionaldehyde (B47417) cyanohydrin, is a chiral organic compound containing both a hydroxyl and a nitrile functional group.[1] This bifunctionality makes it a versatile intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of 2-Hydroxybutanenitrile
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxybutanenitrile | [1] |
| Synonyms | Propionaldehyde cyanohydrin, 2-Hydroxybutyronitrile | [1] |
| CAS Number | 4476-02-2 | [1] |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Density | 0.962 g/mL at 20°C | |
| Boiling Point | 108-114°C at 30 mmHg | |
| SMILES | CCC(C#N)O | [1] |
| InChI | InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3 | [1] |
| InChIKey | NHSSTOSZJANVEV-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-hydroxybutanenitrile.
Table 2: Spectroscopic Data for 2-Hydroxybutanenitrile
| Spectroscopic Technique | Key Peaks and Assignments | Source(s) |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (broad, O-H stretch), ~2970, ~2940, ~2880 (C-H stretch), ~2245 (C≡N stretch) | [3][4][5] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | The proton of the C-H group adjacent to the hydroxyl and nitrile groups is expected between 3.5-5.5 ppm. The CH₂ protons of the ethyl group would appear around 1.8-2.5 ppm, and the CH₃ protons would be further upfield around 0.8-1.9 ppm. The hydroxyl proton signal is broad and can appear between 0.5-5.0 ppm. | [6][7] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm. The carbon bearing the hydroxyl group (CH-OH) is expected between 60-80 ppm. The carbons of the ethyl group would be found in the aliphatic region (10-50 ppm). | [8][9][10] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 85. A common fragmentation would be the loss of an ethyl group ([M-C₂H₅]⁺) resulting in a peak at m/z = 56. | [3][11][12][13] |
Experimental Protocols
Synthesis of 2-Hydroxybutanenitrile from Propanal
This protocol details the synthesis of 2-hydroxybutanenitrile via the nucleophilic addition of cyanide to propanal.
Experimental Workflow: Synthesis of 2-Hydroxybutanenitrile
Materials:
-
Propanal
-
Sodium bisulfite (NaHSO₃)
-
Sodium cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated brine solution
-
Water
Procedure:
-
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water.
-
Once the sodium bisulfite has dissolved, place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.
-
Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174 g (3.0 mol) of propanal to 0°C in ice-salt baths.
-
Add the cold propanal to the stirring sodium bisulfite solution in one portion. The temperature will rise and then return to approximately 0°C.
-
After 30 minutes, add the cold sodium cyanide solution in one portion. The temperature will again rise and then return to around 0°C.
-
Stir the mixture for 2 hours at 0°C, during which a thick white precipitate will form.
-
Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.
-
Combine the aqueous solutions and extract with three 1-L portions of diethyl ether.
-
Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate.
-
Filter the solution and remove the ether using a rotary evaporator.
-
Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.
-
Distill the residue under reduced pressure to obtain 2-hydroxybutanenitrile.
Hydrolysis of 2-Hydroxybutanenitrile to 2-Hydroxybutanoic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[14][15][16]
Experimental Protocol: Acidic Hydrolysis
Materials:
-
2-Hydroxybutanenitrile
-
Dilute Hydrochloric Acid (e.g., 6 M)
-
Reflux apparatus
Procedure:
-
Place the 2-hydroxybutanenitrile in a round-bottomed flask.
-
Add an excess of dilute hydrochloric acid.
-
Heat the mixture under reflux for several hours.
-
After cooling, the 2-hydroxybutanoic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent removal of the solvent.
Reduction of 2-Hydroxybutanenitrile to 2-Amino-1-butanol
The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[17][18][19]
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
2-Hydroxybutanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-hydroxybutanenitrile in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting precipitate and wash it with the ether/THF.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 2-amino-1-butanol.
Key Chemical Reactions and Signaling Pathways
2-Hydroxybutanenitrile is a valuable precursor for various chemical transformations. The presence of both a hydroxyl and a nitrile group allows for selective reactions.
Diagram of Key Chemical Transformations
The primary reactions involve the transformation of the nitrile group. Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxybutanoic acid.[14][15][16] Strong reducing agents, such as lithium aluminum hydride, reduce the nitrile to a primary amine, forming 2-amino-1-butanol.[17][18][19] The hydroxyl group can also undergo reactions such as esterification or oxidation, further expanding the synthetic utility of this compound.
Mechanism of Synthesis: Nucleophilic Addition
The formation of 2-hydroxybutanenitrile from propanal proceeds via a nucleophilic addition mechanism.[20]
In the first step, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of propanal. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. In the second step, this intermediate is protonated by a proton source (such as water or a weak acid) to yield the final product, 2-hydroxybutanenitrile.[20]
Safety and Handling
2-Hydroxybutanenitrile is classified as a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
2-Hydroxybutanenitrile is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a variety of chemical transformations. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
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